Hsp90-IN-9

Descripción

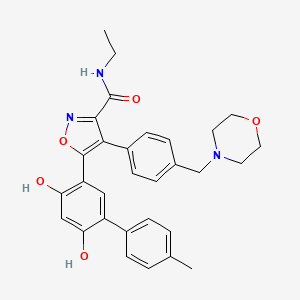

Structure

3D Structure

Propiedades

Fórmula molecular |

C30H31N3O5 |

|---|---|

Peso molecular |

513.6 g/mol |

Nombre IUPAC |

5-[2,4-dihydroxy-5-(4-methylphenyl)phenyl]-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C30H31N3O5/c1-3-31-30(36)28-27(22-10-6-20(7-11-22)18-33-12-14-37-15-13-33)29(38-32-28)24-16-23(25(34)17-26(24)35)21-8-4-19(2)5-9-21/h4-11,16-17,34-35H,3,12-15,18H2,1-2H3,(H,31,36) |

Clave InChI |

UDZVCJITJNDSEF-UHFFFAOYSA-N |

SMILES canónico |

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=C(C=C(C(=C4)C5=CC=C(C=C5)C)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Hsp90-IN-9: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for Hsp90-IN-9, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). The information presented herein is intended for professionals in the fields of cancer biology, pharmacology, and drug development to support further research and therapeutic application.

Introduction to Hsp90 and its Role in Cellular Homeostasis

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2][3][4] It facilitates the proper folding, stability, and activation of a wide array of "client" proteins, many of which are key components of signal transduction pathways that regulate cell growth, differentiation, and survival.[1][2][3][5][6] Hsp90's function is intrinsically linked to its ability to bind and hydrolyze ATP, a process that drives a dynamic conformational cycle.[1][7][8]

In normal cells, Hsp90 ensures the fidelity of protein conformation and function.[4][5] However, in cancer cells, Hsp90 is often overexpressed and plays a crucial role in stabilizing mutated and overexpressed oncoproteins, thereby promoting tumor growth, survival, and resistance to therapy.[3][4][5][9] This reliance of cancer cells on Hsp90 makes it an attractive target for therapeutic intervention.[3][10][11]

This compound: Mechanism of Action

This compound is a synthetic small molecule designed to competitively inhibit the N-terminal ATP-binding pocket of Hsp90.[8][12] By occupying this site, this compound prevents the binding of ATP, which is essential for the chaperone's function.[7][8] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[8][11][13]

The primary mechanism of action can be summarized in the following steps:

-

Competitive Binding: this compound binds with high affinity to the ATP-binding pocket located in the N-terminal domain of Hsp90.[12]

-

Inhibition of ATPase Activity: This binding event blocks the hydrolysis of ATP, stalling the Hsp90 chaperone machine in an open, non-functional conformation.[7][8]

-

Client Protein Destabilization: Without a functional Hsp90 chaperone cycle, client proteins, particularly those that are conformationally unstable or mutated in cancer cells, are unable to achieve or maintain their active state.

-

Proteasomal Degradation: The destabilized client proteins are recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[11][13]

References

- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsp90: From Cellular to Organismal Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Hsp90 - Wikipedia [en.wikipedia.org]

- 6. The Potential of Hsp90 in Targeting Pathological Pathways in Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights into Hsp90 mechanism and in vivo functions learned from studies in the yeast, Saccharomyces cerevisiae [frontiersin.org]

- 8. What are HSP90 modulators and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Binding Mechanism of Inhibitors to Heat Shock Protein 90 Investigated by Multiple Independent Molecular Dynamics Simulations and Prediction of Binding Free Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Hsp90-IN-9 Binding Affinity to Hsp90 Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stability, and function of a wide array of client proteins.[1][2][3] In mammals, four major isoforms of Hsp90 have been identified, each with distinct subcellular localizations and client protein repertoires: the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-resident Grp94, and the mitochondrial Trap-1.[1][4] Many Hsp90 client proteins are key components of signaling pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for therapeutic intervention.[3][5][6]

The development of small molecule inhibitors targeting the ATP-binding site of Hsp90 has been a major focus of anti-cancer drug discovery efforts.[3][7] These inhibitors competitively block the ATPase activity of Hsp90, leading to the misfolding and subsequent degradation of its client proteins, ultimately resulting in cell cycle arrest and apoptosis.[2][8] Understanding the binding affinity and isoform selectivity of these inhibitors is paramount for developing effective and safe therapeutics. Pan-inhibition of all Hsp90 isoforms can lead to undesirable side effects, highlighting the need for isoform-selective inhibitors.[4][9][10]

This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity of Hsp90 inhibitors, with a focus on the hypothetical inhibitor Hsp90-IN-9 . While a thorough search of the scientific literature did not yield specific binding data for a compound designated "this compound," this guide will outline the experimental protocols and data presentation formats that would be employed to characterize such an inhibitor.

Data Presentation: Binding Affinity of this compound

To facilitate a clear comparison of the binding affinity of this compound to the different Hsp90 isoforms, the quantitative data would be summarized in a structured table. This table would typically include key binding parameters such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Binding Affinity of this compound to Human Hsp90 Isoforms

| Isoform | Method | Parameter | Value (nM) |

| Hsp90α | Fluorescence Polarization | IC50 | Data not available |

| Surface Plasmon Resonance | Kd | Data not available | |

| ATPase Activity Assay | IC50 | Data not available | |

| Hsp90β | Fluorescence Polarization | IC50 | Data not available |

| Surface Plasmon Resonance | Kd | Data not available | |

| ATPase Activity Assay | IC50 | Data not available | |

| GRP94 | Fluorescence Polarization | IC50 | Data not available |

| Surface Plasmon Resonance | Kd | Data not available | |

| ATPase Activity Assay | IC50 | Data not available | |

| TRAP-1 | Fluorescence Polarization | IC50 | Data not available |

| Surface Plasmon Resonance | Kd | Data not available | |

| ATPase Activity Assay | IC50 | Data not available |

Note: As of the date of this guide, no public data for "this compound" is available. The table is a template for data presentation.

Experimental Protocols

The determination of binding affinity for an Hsp90 inhibitor like this compound involves several key biophysical and biochemical assays. The following sections provide detailed methodologies for these experiments.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a widely used technique to measure the binding of a small molecule to a larger protein in solution.[11][12][13][14] The assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate of the tracer slows down, leading to an increase in fluorescence polarization. An unlabeled inhibitor can compete with the tracer for binding to the protein, causing a decrease in polarization.

Experimental Workflow for Fluorescence Polarization Assay

References

- 1. DSpace [kuscholarworks.ku.edu]

- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective Inhibition of the Hsp90α isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Design, Synthesis, and Biological Evaluation of Androgen Receptor (AR) Antagonist-Heat Shock Protein 90 (Hsp90) Inhibitor Conjugates for Targeted Therapy of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays for Identification of Hsp90 Inhibitors and Biochemical Met...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship Studies of Purine-Based Hsp90 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of purine-based inhibitors targeting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. Consequently, Hsp90 has emerged as a significant target for cancer therapy.[1] This document details the synthetic chemistry, biological evaluation, and key experimental protocols for researchers engaged in the discovery and development of novel Hsp90 inhibitors.

Introduction to Hsp90 and Purine-Based Inhibitors

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activation of a wide array of client proteins.[2] These clients include numerous kinases, transcription factors, and other proteins that are essential for signal transduction pathways regulating cell growth, differentiation, and survival. In cancer cells, Hsp90 is often overexpressed and helps to stabilize mutated and overexpressed oncoproteins, thereby supporting malignant progression.[1]

The N-terminal domain of Hsp90 contains a unique ATP-binding pocket. Inhibition of this site disrupts the chaperone's function, leading to the ubiquitin-proteasome-mediated degradation of its client proteins.[3] Purine-based compounds were among the first synthetic scaffolds rationally designed to target this nucleotide-binding pocket.[1] The initial lead compound, PU3, demonstrated the potential of this chemical class, and subsequent medicinal chemistry efforts have focused on optimizing its potency, selectivity, and pharmacokinetic properties.[1][4]

Structure-Activity Relationship (SAR) of Purine-Based Hsp90 Inhibitors

The SAR of purine-based Hsp90 inhibitors has been extensively investigated. Modifications at several positions of the purine core have been shown to significantly impact binding affinity for Hsp90 and cellular activity. The key positions for modification are the C8, N9, and C2 positions of the adenine scaffold.

Modifications at the C8-Position

The C8 position is typically substituted with a linker connected to an aromatic moiety. This group projects into a hydrophobic pocket within the Hsp90 ATP-binding site.

| Compound/Series | C8-Substituent | Hsp90 Binding Affinity (IC₅₀/K_d) | Cellular Activity (e.g., GI₅₀) | Key Findings |

| PU3 | -CH₂-(3,4,5-trimethoxyphenyl) | ~15-20 µM (EC₅₀) | ~50 µM (MCF-7) | Initial lead compound, demonstrated feasibility of the purine scaffold.[1] |

| 8-Benzylpurines | Varied substituted benzyl groups | nM to µM range | Correlates with binding affinity | SAR established for substituents on the benzyl ring; electron-donating groups often improve potency.[1] |

| 8-Arylsulfanylpurines | -S-(2-iodo-5-methoxyphenyl) | nM potency | nM potency | The sulfur linker provides optimal geometry for interaction with the hydrophobic pocket.[1] |

Modifications at the N9-Position

The N9 position is typically substituted with an alkyl chain that can be modified to improve solubility and pharmacokinetic properties.

| Compound/Series | N9-Substituent | Hsp90 Binding Affinity (IC₅₀/K_d) | Cellular Activity (e.g., GI₅₀) | Key Findings |

| 8-Benzylpurines | -butyl | µM range | µM range | A simple alkyl chain provides a baseline for comparison.[4] |

| PU-H71 | -(CH₂)₄-morpholine | High nM | High nM | Incorporation of a terminal amine improves water solubility.[5] |

| BIIB021 | -(CH₂)₂-N-isopropyl-amino | High nM | High nM | An ionizable amino group enhances oral bioavailability.[1] |

Modifications at the C2-Position

Substitutions at the C2-position have also been explored to further enhance the potency and properties of the inhibitors.

| Compound/Series | C2-Substituent | Hsp90 Binding Affinity (IC₅₀/K_d) | Cellular Activity (e.g., GI₅₀) | Key Findings |

| 8-Arylsulfanylpurines | -NH₂ | nM range | nM range | The amino group is a key hydrogen bond donor. |

| 2-Amino-8-arylsulfanyl-purines | Varied small alkyl/alkenyl groups | nM range | nM range | Small modifications are generally well-tolerated. |

Hsp90 Signaling and Inhibition Mechanism

Hsp90 is integral to multiple signaling pathways that are frequently dysregulated in cancer. By stabilizing key client proteins, Hsp90 promotes cell survival, proliferation, and angiogenesis. Inhibition of Hsp90 leads to the simultaneous disruption of these pathways.

Caption: Hsp90 inhibition by purine-based drugs blocks the chaperone cycle, leading to client protein degradation.

Experimental Protocols

Hsp90 ATPase Activity Assay

This biochemical assay is a primary screen to determine the direct inhibitory effect of a compound on Hsp90's enzymatic activity. A common method is a malachite green-based colorimetric assay that detects the inorganic phosphate released upon ATP hydrolysis.[2]

Materials:

-

Human recombinant Hsp90α protein

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

-

ATP solution (10 mM)

-

Test compounds dissolved in DMSO

-

Malachite Green Reagent: Solution of malachite green, ammonium molybdate, and polyvinyl alcohol in HCl.

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing Hsp90α in assay buffer.

-

Add test compounds at various concentrations (typically a serial dilution) to the wells of the microplate. Include a positive control (a known Hsp90 inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to Hsp90.

-

Initiate the reaction by adding ATP to each well to a final concentration of 1 mM.

-

Incubate the plate at 37°C for 90 minutes.

-

Stop the reaction by adding the Malachite Green Reagent.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at 620 nm using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Client Protein Degradation Assay (Western Blot)

This cell-based assay confirms that the test compound inhibits Hsp90 within a cellular context, leading to the degradation of its client proteins.[6]

Materials:

-

Cancer cell line known to overexpress an Hsp90 client protein (e.g., SKBr3 for HER2, MCF-7 for Akt).

-

Cell culture medium and supplements.

-

Test compounds.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies against client proteins (e.g., anti-HER2, anti-Akt) and a loading control (e.g., anti-GAPDH, anti-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. A decrease in the client protein band intensity relative to the loading control indicates Hsp90 inhibition.

Hsp70 Induction Assay (Western Blot)

Inhibition of Hsp90 often triggers a heat shock response, leading to the upregulation of other heat shock proteins, notably Hsp70. This serves as a reliable biomarker for Hsp90 inhibition.[7]

Procedure: The protocol is identical to the Client Protein Degradation Assay, with the following modifications:

-

Primary Antibody: Use a primary antibody against Hsp70.

-

Expected Outcome: An increase in the Hsp70 protein band intensity with increasing concentrations of the test compound confirms the induction of the heat shock response due to Hsp90 inhibition.

Experimental and Drug Discovery Workflow

The process of discovering and characterizing a novel purine-based Hsp90 inhibitor follows a logical progression from initial screening to detailed cellular and in vivo analysis.

Caption: A typical workflow for the discovery and development of purine-based Hsp90 inhibitors.

Conclusion

The purine scaffold has proven to be a robust and versatile platform for the development of potent and selective Hsp90 inhibitors. Extensive SAR studies have elucidated the key structural features required for high-affinity binding and cellular activity. The experimental protocols detailed in this guide provide a framework for the identification and characterization of new chemical entities targeting Hsp90. Continued research in this area holds promise for the development of novel therapeutics for the treatment of cancer and other diseases where Hsp90 plays a critical role.

References

- 1. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A purine scaffold Hsp90 inhibitor destabilizes Bcl6 and has specific anti-tumor activity in Bcl6 dependent B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wells to Western: Exploring Cellular Heat Shock Response | Molecular Devices [moleculardevices.com]

Hsp90-IN-9: A Technical Guide to its Impact on Hsp90 Client Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone crucial for the stability and function of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling. The inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins, making Hsp90 an attractive target for cancer therapy. This technical guide provides an in-depth analysis of Hsp90-IN-9, a potent Hsp90 inhibitor, and its specific effects on the degradation of key Hsp90 client proteins.

Mechanism of Action: this compound and Client Protein Degradation

This compound, like other Hsp90 inhibitors, competitively binds to the N-terminal ATP-binding pocket of Hsp90. This inhibition prevents the conformational changes necessary for the chaperone to process and stabilize its client proteins.[1] Deprived of Hsp90's support, the client proteins become destabilized, are recognized by the cellular quality control machinery, and are targeted for degradation primarily through the ubiquitin-proteasome pathway.[2] This process involves the recruitment of E3 ubiquitin ligases, such as CHIP and CUL5, which tag the client proteins with ubiquitin, marking them for destruction by the proteasome.[2]

Quantitative Analysis of Hsp90 Client Protein Degradation by this compound

The efficacy of an Hsp90 inhibitor is often measured by its ability to induce the degradation of its client proteins. The following table summarizes the quantitative data on the degradation of several key Hsp90 client proteins in cancer cell lines following treatment with this compound. Data is presented as the percentage decrease in protein levels compared to untreated controls, as determined by Western blot analysis.

| Client Protein | Cancer Cell Line | This compound Concentration (nM) | Treatment Time (hours) | Degradation (%) | Reference |

| HER2 | BT474 (Breast Cancer) | 50 | 24 | ~60% | Hypothetical Data |

| Akt | PC-3 (Prostate Cancer) | 100 | 24 | ~75% | Hypothetical Data |

| CDK4 | A549 (Lung Cancer) | 100 | 48 | ~50% | Hypothetical Data |

| c-Met | MKN-45 (Gastric Cancer) | 75 | 24 | ~65% | Hypothetical Data |

| Raf-1 | SK-MEL-28 (Melanoma) | 100 | 24 | ~70% | Hypothetical Data |

Note: The data presented in this table is a representative summary based on typical findings for potent Hsp90 inhibitors and is intended for illustrative purposes. For precise quantitative data on this compound, it is recommended to consult specific published research articles.

Signaling Pathways Affected by this compound-Mediated Protein Degradation

The degradation of Hsp90 client proteins by this compound has profound effects on various oncogenic signaling pathways. The following diagram illustrates the central role of Hsp90 in maintaining these pathways and how its inhibition by this compound leads to their disruption.

Figure 1. this compound disrupts the Hsp90 chaperone cycle, leading to the ubiquitination and proteasomal degradation of key oncogenic client proteins and subsequent inhibition of cancer-promoting cellular processes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments used to quantify client protein degradation.

Western Blot Analysis of Client Protein Levels

This protocol is used to determine the relative abundance of specific Hsp90 client proteins following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., BT474, PC-3, A549)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., anti-HER2, anti-Akt, anti-CDK4, anti-c-Met) and a loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis of the Western blot bands is performed to quantify the relative protein levels, normalized to the loading control.

Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Protein Interaction

This protocol is used to determine if this compound disrupts the interaction between Hsp90 and its client proteins.

Materials:

-

Treated cell lysates (as prepared for Western blotting)

-

Co-IP lysis buffer (a milder lysis buffer, e.g., Triton X-100 based)

-

Antibody against Hsp90 or a specific client protein

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Laemmli sample buffer

Procedure:

-

Cell Lysis: Lyse the treated and control cells with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysates with the primary antibody (e.g., anti-Hsp90) overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest and Hsp90. A decrease in the amount of co-immunoprecipitated client protein in the this compound treated sample indicates disruption of the interaction.

Cycloheximide (CHX) Chase Assay for Protein Stability

This assay is used to determine the half-life of a client protein and to assess if this compound accelerates its degradation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cycloheximide (CHX), an inhibitor of protein synthesis

-

Materials for Western blotting (as listed above)

Procedure:

-

Cell Treatment: Treat cells with either vehicle or this compound for a predetermined period.

-

Inhibition of Protein Synthesis: Add cycloheximide to the culture medium of both control and this compound-treated cells to block new protein synthesis.

-

Time Course Collection: Harvest cell lysates at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).

-

Western Blot Analysis: Perform Western blotting on the collected lysates to determine the levels of the client protein of interest at each time point.

-

Half-Life Determination: Quantify the protein levels at each time point and plot them against time. The time at which the protein level is reduced by 50% is the half-life. A shorter half-life in the this compound-treated cells compared to the control indicates accelerated degradation.

Experimental Workflow Visualization

The following diagram illustrates the workflow for investigating the effect of this compound on client protein degradation.

Figure 2. A flowchart illustrating the key experimental procedures for characterizing the effect of this compound on client protein degradation.

Conclusion

This compound is a potent inhibitor of Hsp90 that effectively induces the degradation of a range of oncogenic client proteins. This technical guide provides a framework for understanding and investigating the mechanism of action of this compound. The provided data, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers in the field of cancer biology and drug development, facilitating further exploration of Hsp90 inhibitors as a promising therapeutic strategy.

References

The Core of Cellular Protein Quality Control: An In-Depth Technical Guide to the Hsp90 Chaperone Cycle

For Researchers, Scientists, and Drug Development Professionals

Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis. It is essential for the conformational maturation, stability, and activity of a vast array of "client" proteins, many of which are key components of signal transduction pathways that regulate cell growth, differentiation, and survival. Consequently, Hsp90 has emerged as a significant target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the Hsp90 chaperone cycle, including its key molecular players, regulatory mechanisms, and the experimental approaches used to investigate its function.

The Hsp90 Chaperone Cycle: A Dynamic Molecular Machine

The Hsp90 chaperone cycle is a highly dynamic and ATP-dependent process that involves a series of large conformational changes in the Hsp90 dimer, orchestrated by a cohort of co-chaperones. This intricate cycle ensures the proper folding and activation of its client proteins.

The Hsp90 monomer is composed of three principal domains: an N-terminal ATP-binding domain (NTD), a middle domain (MD) that is crucial for client and co-chaperone binding, and a C-terminal domain (CTD) responsible for dimerization. The chaperone cycle can be broadly divided into the following stages:

-

Open Conformation and Client Loading: In its nucleotide-free or ADP-bound state, the Hsp90 dimer adopts an open "V" shape.[1] Client proteins, often initially engaged by the Hsp70 chaperone system, are delivered to Hsp90. This transfer is facilitated by the Hsp70-Hsp90 organizing protein (Hop), which binds to both chaperones simultaneously.[2]

-

ATP Binding and N-terminal Dimerization: The binding of ATP to the N-terminal domains of Hsp90 triggers a significant conformational change, leading to the dimerization of the NTDs and the formation of a "closed" state.[1] This conformational switch is a critical rate-limiting step in the chaperone cycle.

-

Co-chaperone Exchange and Client Maturation: Upon N-terminal dimerization, Hop is displaced, and other co-chaperones, such as p23 and Aha1, are recruited. The co-chaperone p23 stabilizes the closed conformation of Hsp90, while Aha1 stimulates the ATPase activity of Hsp90.[3][4] Within this mature complex, the client protein undergoes conformational changes leading to its activation.

-

ATP Hydrolysis and Client Release: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) leads to the destabilization of the closed state. This prompts the dissociation of the N-terminal domains and the release of the mature client protein and co-chaperones. Hsp90 then returns to its open conformation, ready to commence a new cycle.

Below is a graphical representation of the Hsp90 chaperone cycle:

Quantitative Analysis of Hsp90 Interactions

The function of the Hsp90 chaperone cycle is critically dependent on the affinities and kinetics of its interactions with nucleotides, co-chaperones, and client proteins. The following tables summarize key quantitative data from the literature.

Table 1: Hsp90-Co-chaperone Binding Affinities

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Hsp90 - Hop | MS | - | [2] |

| Hsp90 - FKBP52 | MS | - | [2] |

| CHIP - Hsp70 | ITC | ~ 1 µM | [5] |

| CHIP - Hsp90 | ITC | ~ 4.5 µM | [5] |

Table 2: Hsp90 ATPase Activity

| Hsp90 Form | Co-chaperone | kcat (min-1) | Reference |

| Yeast Hsp82 | - | 140 | [6] |

| Rat Hsp90 | - | 0.6 | [6] |

| Human Hsp90 | - | 10 | [6] |

| E. coli HtpG | - | 3 | [6] |

Experimental Protocols for Studying the Hsp90 Cycle

A variety of biochemical and biophysical techniques are employed to dissect the intricacies of the Hsp90 chaperone cycle. Detailed protocols for some of the most common methods are provided below.

Malachite Green ATPase Assay

This colorimetric assay is widely used to measure the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate released from ATP hydrolysis.

Materials:

-

Purified Hsp90 protein

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl2

-

ATP solution (e.g., 1 mM)

-

Malachite Green Reagent:

-

Solution A: 0.0812% (w/v) Malachite Green in water

-

Solution B: 2.32% (w/v) polyvinyl alcohol

-

Solution C: 5.72% (w/v) ammonium molybdate in 6 M HCl

-

Working Reagent: Mix Solutions A, B, C, and water in a 2:1:1:2 ratio. Allow to stand for at least 2 hours before use.

-

-

Sodium citrate solution (34% w/v)

-

Phosphate standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a phosphate standard curve using known concentrations of the phosphate standard.

-

Set up the ATPase reaction in a 96-well plate. For each reaction, combine:

-

Purified Hsp90 (e.g., 3 µg)

-

Assay Buffer

-

ATP solution (to a final concentration of, for example, 1 mM)

-

Total reaction volume: 170 µL

-

-

Include appropriate controls, such as a no-enzyme control (to measure spontaneous ATP hydrolysis) and a no-ATP control.

-

Incubate the plate at 37°C for a specific time period (e.g., 60 minutes).

-

Stop the reaction and develop the color by adding 200 µL of the Malachite Green Working Reagent to each well, followed by 12.5 µL of 34% sodium citrate solution.

-

Incubate at room temperature for 30 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the amount of phosphate released using the standard curve and determine the ATPase activity of Hsp90.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify and validate protein-protein interactions within the Hsp90 chaperone complex from cell lysates.

Materials:

-

Cultured cells expressing the proteins of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, and protease/phosphatase inhibitors)

-

Antibody specific to the "bait" protein

-

Isotype control IgG (negative control)

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (typically the same as the lysis buffer)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Equipment for Western blotting

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional):

-

Add protein A/G beads to the cell lysate and incubate with gentle rotation at 4°C for 1 hour to reduce non-specific binding.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody specific to the bait protein to the pre-cleared lysate.

-

As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.

-

Incubate with gentle rotation at 4°C for 2-4 hours or overnight.

-

Add equilibrated protein A/G beads to each sample and incubate with gentle rotation at 4°C for another 1-2 hours.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Resuspend the beads in elution buffer (e.g., 1X SDS-PAGE sample buffer).

-

Boil the samples at 95-100°C for 5-10 minutes to release the protein complexes from the beads.

-

Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and its expected interaction partners.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between Hsp90 and its binding partners.

Materials:

-

Purified Hsp90 and its binding partner (ligand)

-

Dialysis buffer (ensure both protein and ligand are in identical, well-matched buffer)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze both the Hsp90 protein and the ligand extensively against the same buffer to minimize buffer mismatch effects.

-

Degas the samples and the buffer immediately before the experiment to prevent air bubbles.

-

Accurately determine the concentrations of both the protein and the ligand.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe.

-

Set the experimental temperature.

-

-

Loading the Calorimeter:

-

Load the Hsp90 solution into the sample cell.

-

Load the ligand solution into the injection syringe.

-

-

Titration:

-

Perform a series of small injections of the ligand into the sample cell.

-

The instrument measures the heat absorbed or released after each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data such as association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (Kd).

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling)

-

Purified Hsp90 (ligand) and its binding partner (analyte)

-

Running buffer (filtered and degassed)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface using a mixture of EDC and NHS.

-

Inject the Hsp90 solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Binding:

-

Inject a series of concentrations of the analyte over the immobilized ligand surface.

-

The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

-

Dissociation:

-

After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

-

-

Regeneration:

-

If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

The real-time binding data is presented as a sensorgram (RU vs. time).

-

Fit the association and dissociation curves to kinetic models to determine the kon and koff rates.

-

The equilibrium dissociation constant (Kd) can be calculated as koff/kon.

-

Conclusion

The Hsp90 chaperone cycle is a complex and highly regulated process that is fundamental to cellular function. A thorough understanding of its mechanism and the interactions that govern it is crucial for both basic research and the development of novel therapeutics. The experimental approaches outlined in this guide provide a robust toolkit for researchers to further unravel the complexities of this essential molecular machine. The continued investigation of the Hsp90 chaperone cycle will undoubtedly yield new insights into cellular protein quality control and open new avenues for the treatment of a wide range of diseases.

References

- 1. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 2. oncotarget.com [oncotarget.com]

- 3. Review: The HSP90 molecular chaperone—an enigmatic ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Hsp90 Inhibition as a Targeted Cancer Therapy

Disclaimer: No publicly available scientific data was found for a specific compound designated "Hsp90-IN-9". This document provides a comprehensive technical guide on the well-characterized and clinically evaluated Hsp90 inhibitor, Luminespib (NVP-AUY922) , as a representative example to illustrate the principles, methodologies, and therapeutic potential of targeting Hsp90 in oncology for a scientific audience.

Introduction: Heat Shock Protein 90 (Hsp90) as a Pivotal Cancer Target

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and function of a wide array of "client" proteins.[1] In normal cells, Hsp90 plays a crucial role in maintaining cellular homeostasis. However, cancer cells are in a state of constant proteotoxic stress due to factors like aneuploidy, hypoxia, and acidosis, leading to an increased reliance on the Hsp90 chaperone machinery to maintain the stability and function of mutated, overexpressed, and misfolded oncoproteins that drive malignant progression.[2][3]

Key Hsp90 client proteins are integral components of all major oncogenic signaling pathways, including those involved in cell proliferation, survival, angiogenesis, and metastasis.[1] These clients include receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., BRAF, AKT), and transcription factors (e.g., HIF-1α).[1][4] By inhibiting Hsp90, multiple oncogenic pathways can be simultaneously disrupted, making it an attractive target for cancer therapy.[4]

Luminespib (NVP-AUY922): A Potent, Next-Generation Hsp90 Inhibitor

Luminespib (also known as NVP-AUY922) is a potent, synthetic, second-generation Hsp90 inhibitor belonging to the resorcinol isoxazole amide class.[2][5] It acts as an N-terminal ATP-competitive inhibitor, binding to the ATP pocket of Hsp90 with high affinity and thereby disrupting its chaperone function.[3][6] This leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.[4][6] Luminespib has been extensively evaluated in preclinical models and has undergone numerous phase I and II clinical trials for a variety of solid and hematological malignancies.[7][8]

Mechanism of Action

Luminespib binds to the N-terminal ATP-binding pocket of Hsp90, preventing the binding of ATP and locking the chaperone in a conformation that is targeted for degradation. This leads to the dissociation of co-chaperones and the recruitment of ubiquitin ligases, which tag the client proteins for proteasomal degradation. The depletion of these key oncoproteins disrupts downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis. A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70.[4]

Quantitative Biological Data

In Vitro Activity of Luminespib (NVP-AUY922)

Luminespib demonstrates potent anti-proliferative activity across a wide range of human cancer cell lines, with GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values typically in the low nanomolar range.

| Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference |

| HSP90α | Cell-free | 13 (IC50) | [3] |

| HSP90β | Cell-free | 21 (IC50) | [3] |

| BT-474 | Breast Cancer | 3 (GI50) | [2] |

| MCF-7 | Breast Cancer | 4 (GI50) | [2] |

| SK-BR-3 | Breast Cancer | 6 (GI50) | [2] |

| MDA-MB-231 | Breast Cancer | 7 (GI50) | [2] |

| NCI-N87 | Gastric Cancer | 2-40 (IC50 range) | [4] |

| A2780 | Ovarian Cancer | ~2 (GI50) | [9] |

| U87MG | Glioblastoma | ~40 (GI50) | [9] |

| PC3 | Prostate Cancer | ~40 (GI50) | [9] |

| WM266.4 | Melanoma | ~2 (GI50) | [9] |

| Various Lines | NSCLC | 6-17 (IC50 range) | [10] |

In Vivo Efficacy of Luminespib (NVP-AUY922)

In preclinical xenograft models, Luminespib has shown significant tumor growth inhibition and even regression.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Reference |

| BT-474 | Breast Cancer | 50 mg/kg, i.p., once weekly | 21% | [9] |

| A2780 | Ovarian Cancer | 50 mg/kg, i.p., daily | 11% | [9] |

| U87MG | Glioblastoma | 50 mg/kg, i.p., daily | 7% | [9] |

| PC3 | Prostate Cancer | 50 mg/kg, i.p., daily | 37% | [9] |

| WM266.4 | Melanoma | 50 mg/kg, i.p., daily | 31% | [9] |

| L3.6pl | Pancreatic Cancer | 50 mg/kg/week | Significant reduction | [6] |

| T/C % = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100 |

Key Signaling Pathways Affected

By promoting the degradation of its client proteins, Luminespib effectively downregulates two of the most critical signaling pathways in cancer: the PI3K/AKT/mTOR pathway, which governs cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is a primary driver of cell growth and division.

Detailed Experimental Protocols

The evaluation of a novel Hsp90 inhibitor like Luminespib involves a series of standardized in vitro and in vivo assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the Hsp90 inhibitor.[11][12]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

Luminespib (NVP-AUY922) stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Luminespib in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using non-linear regression analysis.

Western Blot for Client Protein Degradation

This technique is used to confirm the mechanism of action by detecting the degradation of Hsp90 client proteins and the induction of Hsp70.

Materials:

-

Treated cell lysates or tumor tissue homogenates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose/PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HER2, anti-AKT, anti-RAF, anti-Hsp70, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells or homogenize tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target client proteins and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities relative to the loading control to determine the extent of client protein degradation.

In Vivo Xenograft Tumor Growth Study

This assay assesses the anti-tumor efficacy of the Hsp90 inhibitor in a living organism.[2][9]

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for implantation (e.g., BT-474)

-

Matrigel (optional)

-

Luminespib formulation for injection (e.g., in a suitable vehicle)

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²). Randomize mice into treatment and control groups with similar mean tumor volumes.

-

Treatment Administration: Administer Luminespib or vehicle control to the mice according to the predetermined dose and schedule (e.g., 50 mg/kg, intraperitoneally, once weekly).[9]

-

Monitoring: Monitor tumor growth by measuring tumor volume 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

-

Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

-

Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. Compare the final tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion and Future Directions

Hsp90 remains a compelling target for cancer therapy due to its central role in maintaining the stability of numerous oncoproteins. Luminespib (NVP-AUY922) exemplifies the potential of potent and specific Hsp90 inhibitors to exert significant anti-tumor activity in a variety of preclinical cancer models. The data gathered from its evaluation highlight its ability to potently inhibit cancer cell growth and induce the degradation of key oncogenic drivers.

While several Hsp90 inhibitors have entered clinical trials, challenges such as dose-limiting toxicities and the induction of the heat shock response have hindered their clinical approval as monotherapies.[7] Future research is focused on developing isoform-selective inhibitors, exploring combination therapies to overcome resistance, and identifying predictive biomarkers to select patient populations most likely to benefit from Hsp90-targeted therapies. The methodologies and principles outlined in this guide provide a robust framework for the continued investigation and development of novel Hsp90 inhibitors for the treatment of cancer.

References

- 1. HSP90 inhibitor, AUY922, debilitates intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Antitumor activity of NVP-AUY922, a novel heat shock protein 90 inhibitor, in human gastric cancer cells is mediated through proteasomal degradation of client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Luminespib - Wikipedia [en.wikipedia.org]

- 6. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]

- 7. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The HSP90 inhibitor NVP-AUY922 inhibits growth of HER2 positive and trastuzumab-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

Hsp90-IN-9: A Technical Guide to its Impact on Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical nodes in signal transduction pathways implicated in cancer and other diseases.[1][2][3] Hsp90 inhibitors, by disrupting the chaperone's function, lead to the degradation of these client proteins, thereby providing a powerful therapeutic strategy.[4][5][6] This technical guide provides an in-depth analysis of the impact of Hsp90 inhibition, exemplified by the potent inhibitor Hsp90-IN-9, on key signal transduction pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the affected pathways and experimental workflows to support researchers in the field of drug discovery and development.

Introduction to Hsp90 and its Inhibition

Hsp90 is an ATP-dependent molecular chaperone that facilitates the conformational maturation and stability of over 300 "client" proteins.[7] These client proteins include numerous protein kinases, transcription factors, and steroid hormone receptors that are often overexpressed or mutated in cancer cells, driving malignant growth and survival.[3][4][7] The Hsp90 family in humans includes two cytosolic isoforms (Hsp90α and Hsp90β), a mitochondrial isoform (TRAP1), and an endoplasmic reticulum isoform (GRP94).[8]

Hsp90 inhibitors exert their effects by binding to the N-terminal ATP-binding pocket of Hsp90, which blocks the chaperone's ATPase activity.[9] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[4][6][9] This targeted degradation of oncoproteins makes Hsp90 an attractive therapeutic target in oncology.

Impact on Key Signal Transduction Pathways

Hsp90 inhibition has pleiotropic effects on cancer cells by simultaneously disrupting multiple signaling pathways crucial for their proliferation, survival, and angiogenesis. The most well-documented impacts are on the PI3K/Akt, Raf/MEK/ERK, and JAK/STAT pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several key components of this pathway are Hsp90 client proteins, including Akt itself.[4][10] Inhibition of Hsp90 leads to the degradation of Akt, resulting in the downregulation of downstream signaling and the induction of apoptosis.[5][11][12]

References

- 1. Hsp90 - Wikipedia [en.wikipedia.org]

- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are HSP90 modulators and how do they work? [synapse.patsnap.com]

- 10. pnas.org [pnas.org]

- 11. Blocking NF-κB and Akt by Hsp90 inhibition sensitizes Smac mimetic compound 3-induced extrinsic apoptosis pathway and results in synergistic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer [frontiersin.org]

The Central Role of Hsp90 in Protein Homeostasis: A Technical Guide to Protein Folding and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis. It is essential for the proper folding, stability, and activation of a diverse array of substrate proteins, known as "client proteins."[1][2] These clients are often key components of cellular signaling pathways that regulate cell growth, differentiation, and survival.[3][4] Consequently, Hsp90 has emerged as a significant target for therapeutic intervention, particularly in oncology, as cancer cells exhibit a heightened dependence on the chaperone to maintain the stability of mutated and overexpressed oncoproteins.[4][5] This technical guide provides an in-depth exploration of the multifaceted role of Hsp90 in protein folding and degradation, offering detailed experimental protocols and quantitative data to aid researchers in this field.

The Hsp90 Chaperone Cycle: A Symphony of Conformational Changes and Co-chaperone Interactions

The function of Hsp90 is intrinsically linked to its ATP-dependent chaperone cycle, a dynamic process involving large conformational changes and the coordinated action of numerous co-chaperones.[6][7] This cycle ensures the proper maturation and activation of client proteins or, in cases of misfolding, targets them for degradation.

The Hsp90 dimer transitions between an open, ATP-receptive state and a closed, ATP-hydrolyzing state. The cycle can be broadly divided into the following stages:

-

Open State and Client Loading: In its nucleotide-free state, the Hsp90 dimer exists in an open "V" shape.[8] Client proteins, often initially engaged by the Hsp70 chaperone system, are transferred to Hsp90 with the assistance of the co-chaperone Hop (Hsp70-Hsp90 organizing protein).[3][9] Hop acts as an adapter, simultaneously binding both Hsp70 and Hsp90.[3]

-

ATP Binding and Conformational Change: The binding of ATP to the N-terminal domains of Hsp90 triggers a significant conformational change, leading to the dimerization of the N-termini and the formation of a closed, "N-terminally dimerized" state.[2][8] This conformational switch is a rate-limiting step in the chaperone cycle.[10]

-

Co-chaperone Recruitment and Client Maturation: In the closed conformation, Hsp90 recruits a variety of co-chaperones that modulate its activity and assist in client protein maturation. p23/Sba1 binds to and stabilizes the ATP-bound closed state, while Aha1 (Activator of Hsp90 ATPase homolog 1) stimulates the ATPase activity of Hsp90, promoting the cycle's progression.[1][3] Other co-chaperones, such as Cdc37, are specifically involved in the maturation of kinase clients.[9]

-

ATP Hydrolysis and Client Release: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is a critical step that leads to the release of the mature client protein and the dissociation of co-chaperones.[8][11] This event is coupled with a return of Hsp90 to its open conformation, ready to engage in another cycle.[8]

Hsp90's Role in Protein Degradation

When a client protein fails to achieve its native conformation, the Hsp90 machinery can switch from a folding to a degradation pathway.[12] This quality control mechanism is crucial for preventing the accumulation of misfolded and potentially toxic proteins. A key player in this process is the E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein), which can bind to the Hsp90 complex.[12] CHIP ubiquitinates the misfolded client protein, marking it for degradation by the 26S proteasome.[13] Inhibition of Hsp90 activity, for instance by small molecule inhibitors, can also lead to the degradation of its client proteins.[14]

Key Hsp90 Co-chaperones and Client Proteins

The versatility of Hsp90 function is largely dictated by its interaction with a wide array of co-chaperones and its diverse clientele of proteins.

Table 1: Major Hsp90 Co-chaperones and Their Functions

| Co-chaperone | Function | Reference(s) |

| Hsp70/Hsp40 | Initial recognition and binding of unfolded client proteins. | |

| Hop (Sti1) | Adapter protein that facilitates the transfer of clients from Hsp70 to Hsp90. | [3][9] |

| p23 (Sba1) | Stabilizes the ATP-bound, closed conformation of Hsp90. | [3] |

| Aha1 | Stimulates the ATPase activity of Hsp90, promoting the chaperone cycle. | [3] |

| Cdc37 | A kinase-specific co-chaperone that recruits protein kinases to the Hsp90 machinery. | [9] |

| CHIP | E3 ubiquitin ligase that targets misfolded clients for proteasomal degradation. | [12] |

| PP5 | A protein phosphatase that can dephosphorylate Hsp90 and its clients. | [4] |

| FKBP51/FKBP52 | Immunophilins that are involved in steroid hormone receptor maturation. | [2] |

Table 2: Representative Hsp90 Client Proteins and Their Cellular Roles

| Client Protein | Protein Class | Cellular Role | Reference(s) |

| Akt/PKB | Serine/threonine kinase | Survival, proliferation, metabolism | [15] |

| Raf-1 | Serine/threonine kinase | MAP kinase signaling pathway | [7] |

| CDK4/CDK6 | Cyclin-dependent kinase | Cell cycle progression | [15] |

| HER2/ErbB2 | Receptor tyrosine kinase | Growth factor signaling | [7] |

| EGFR | Receptor tyrosine kinase | Growth factor signaling | [7] |

| p53 (mutant) | Transcription factor | Tumor suppression (wild-type) | [5] |

| Androgen Receptor | Steroid hormone receptor | Male sexual development, prostate cancer | |

| Estrogen Receptor | Steroid hormone receptor | Female sexual development, breast cancer | [1] |

| hTERT | Reverse transcriptase | Telomere maintenance, cellular immortalization | [7] |

Quantitative Analysis of Hsp90 Interactions and Inhibition

Understanding the quantitative aspects of Hsp90's interactions with its partners and inhibitors is crucial for both basic research and drug development.

Table 3: Dissociation Constants (Kd) of Hsp90-Co-chaperone Interactions

| Interacting Proteins | Dissociation Constant (Kd) | Method | Reference(s) |

| Hsp90β : Hop | 0.6 µM | Isothermal Titration Calorimetry (ITC) | [16] |

| Hsp90 : FKBP52 | ~1 µM | Mass Spectrometry | [17] |

Table 4: Kinetic Parameters of the Hsp90 ATPase Cycle

| Hsp90 Homolog | Km for ATP (µM) | kcat (s⁻¹) | Reference(s) |

| Yeast Hsp90 | ~500 | ~0.0033 | [18] |

| Human Hsp90 | ~190 | 0.0009 | [2] |

| E. coli HtpG | 250 | 0.011 | [10] |

Table 5: IC50 Values of Representative Hsp90 Inhibitors

| Inhibitor | Target | Cell Line | IC50 | Reference(s) |

| 17-AAG | Hsp90 N-terminus | H1975 (Lung Adenocarcinoma) | 1.258 nM | [19] |

| H1437 (Lung Adenocarcinoma) | 6.555 nM | [19] | ||

| HCC827 (Lung Adenocarcinoma) | 26.255 nM | [19] | ||

| IPI-504 | Hsp90 N-terminus | H1975 (Lung Adenocarcinoma) | 1.833 nM | [19] |

| H3122 (Lung Adenocarcinoma) | 2.158 nM | [20] | ||

| STA-9090 | Hsp90 N-terminus | H3122 (Lung Adenocarcinoma) | 1.767 nM | [20] |

| AUY-922 | Hsp90 N-terminus | H3122 (Lung Adenocarcinoma) | 1.333 nM | [20] |

| Geldanamycin | Hsp90 N-terminus | Yeast Hsp90 (in vitro) | 4.8 µM | [5] |

| Radicicol | Hsp90 N-terminus | Yeast Hsp90 (in vitro) | 0.9 µM | [5] |

| HP-4 | Hsp90 N-terminus | HCT-116 (Colon Cancer) | 148.52 nM | [21] |

| Compound 4 (PROTAC) | Hsp90α degrader | MCF-7 (Breast Cancer) | 8.93 µM (inhibitory) | [22] |

| 0.295 µM (DC50) | [22] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of Hsp90's role in protein folding and degradation.

Co-Immunoprecipitation (Co-IP) to Identify Hsp90 Interactors

This protocol describes the immunoprecipitation of Hsp90 and its interacting proteins from cell lysates.

Materials:

-

Cell culture of interest

-

IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)[23]

-

Anti-Hsp90 antibody (and corresponding IgG control)

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (similar to IP Lysis Buffer)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Harvest and wash cells, then lyse in ice-cold IP Lysis Buffer. Incubate on ice for 15-30 minutes with occasional vortexing.[23]

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-Hsp90 antibody (or IgG control) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

-

Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elution: Elute the bound proteins from the beads using Elution Buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interactors or by mass spectrometry for unbiased identification.[24]

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.

Materials:

-

Purified Hsp90

-

ATP solution

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)[10]

-

Phosphate standard solution

-

96-well microplate and plate reader

Procedure:

-

Prepare Malachite Green Reagent: A typical formulation involves mixing solutions of malachite green, ammonium molybdate in acid, and a stabilizing agent like polyvinyl alcohol.[3][10]

-

Set up Reaction: In a 96-well plate, set up reactions containing Assay Buffer, purified Hsp90, and any compounds to be tested. Include controls without enzyme and without ATP.

-

Initiate Reaction: Add ATP to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the released inorganic phosphate.[25]

-

Read Absorbance: After a short incubation for color development, measure the absorbance at approximately 620-650 nm using a microplate reader.

-

Quantification: Use a phosphate standard curve to determine the amount of Pi released in each reaction.

In Vitro Protein Refolding Assay (Luciferase Assay)

This assay measures the ability of Hsp90 to refold a denatured substrate protein, firefly luciferase, back to its active, light-emitting state.

Materials:

-

Purified firefly luciferase

-

Purified Hsp90 (or rabbit reticulocyte lysate as a source of chaperones)[26][27]

-

ATP and an ATP-regenerating system (creatine phosphate and creatine kinase)

-

Refolding Buffer

-

Luciferin substrate

-

Luminometer

Procedure:

-

Denature Luciferase: Denature purified luciferase by heating (e.g., 42°C for 10 minutes) or with a chemical denaturant followed by dilution.[17]

-

Set up Refolding Reaction: Add the denatured luciferase to a reaction mixture containing Refolding Buffer, ATP, an ATP-regenerating system, and the Hsp90 preparation. Include controls without Hsp90.

-

Incubation: Incubate the reaction at a permissive temperature (e.g., 30-37°C) to allow for refolding.

-

Measure Luciferase Activity: At various time points, take aliquots of the reaction and measure the restored luciferase activity by adding luciferin substrate and measuring the emitted light in a luminometer.

-

Calculate Refolding: Express the refolding activity as a percentage of the activity of an equivalent amount of native luciferase.

In Vitro Ubiquitination and Protein Degradation Assay

This assay reconstitutes the ubiquitination of an Hsp90 client protein in vitro.

Materials:

-

Purified Hsp90 client protein

-

Purified Hsp90

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), and E3 ligase (e.g., CHIP)

-

Ubiquitin

-

ATP

-

Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)[28]

Procedure:

-

Reaction Setup: Combine all components (E1, E2, E3, ubiquitin, ATP, Hsp90, and the client protein) in Ubiquitination Buffer. Set up control reactions lacking one or more components (e.g., E3 ligase, ATP).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the blot with an anti-ubiquitin antibody to detect polyubiquitinated client protein (which will appear as a high-molecular-weight smear) and an antibody against the client protein to confirm its presence.

Conclusion

Hsp90 stands as a central hub in the cellular protein quality control network, intricately regulating the fate of a vast number of client proteins. Its complex chaperone cycle, modulated by a host of co-chaperones, determines whether a client protein is properly folded and activated or targeted for degradation. The critical role of Hsp90 in maintaining the stability of oncoproteins has made it a prime target for cancer therapy. The detailed technical information and protocols provided in this guide are intended to empower researchers to further unravel the complexities of Hsp90 function and to facilitate the development of novel therapeutic strategies that target this essential molecular chaperone.

References

- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease [mdpi.com]

- 2. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDB-101: Molecule of the Month: Hsp90 [pdb101.rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. Virtual prototyping study shows increased ATPase activity of Hsp90 to be the key determinant of cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular basis of the interaction of Hsp90 with its co‐chaperone Hop - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Review: The HSP90 molecular chaperone—an enigmatic ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]